2-[(dibenzylamino)methyl]phenol
Overview
Description
2-[(Dibenzylamino)methyl]phenol is an organic compound that features a phenol group substituted with a dibenzylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dibenzylamino)methyl]phenol can be synthesized through a multi-step process. One common method involves the reaction of salicylaldehyde with dibenzylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as zinc chloride or other Lewis acids may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Dibenzylamino)methyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(Dibenzylamino)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(dibenzylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dibenzylaminomethyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol: Similar in structure but contains a benzothiazole group instead of a dibenzylamino group.
2-[(Aminomethyl)phenol]: Lacks the dibenzyl groups, making it less hydrophobic and potentially less active in biological systems.
Uniqueness
2-[(Dibenzylamino)methyl]phenol is unique due to the presence of the dibenzylaminomethyl group, which enhances its hydrophobicity and ability to interact with biological membranes and proteins. This makes it a valuable compound in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-[(dibenzylamino)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14,23H,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHLAJWVUNHTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360959 | |
Record name | Phenol, 2-[[bis(phenylmethyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60460-72-2 | |
Record name | Phenol, 2-[[bis(phenylmethyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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